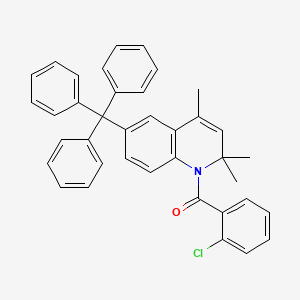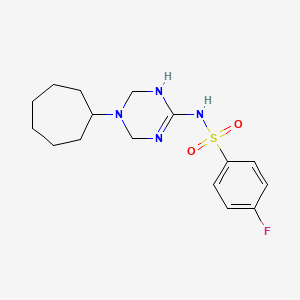
(2-chlorophenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CHLOROBENZOYL)-2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLINE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorobenzoyl group, multiple methyl groups, and a triphenylmethyl group attached to a dihydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROBENZOYL)-2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLINE typically involves multiple steps, starting with the preparation of the dihydroquinoline core. This core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The triphenylmethyl group is introduced via Friedel-Crafts alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and reaction conditions to facilitate the efficient formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLOROBENZOYL)-2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the dihydroquinoline core.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
1-(2-CHLOROBENZOYL)-2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-CHLOROBENZOYL)-2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(2-CHLOROBENZOYL)-4-(3-(TRIFLUOROMETHYL)PHENYL)SEMICARBAZIDE: This compound shares the chlorobenzoyl group but differs in the presence of a trifluoromethylphenyl group instead of the triphenylmethyl group.
2-Chlorobenzoic acid: A simpler compound with a chlorobenzoyl group, used as a precursor in various chemical reactions.
Uniqueness
1-(2-CHLOROBENZOYL)-2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLINE is unique due to its complex structure, which combines multiple functional groups and a dihydroquinoline core.
Properties
Molecular Formula |
C38H32ClNO |
|---|---|
Molecular Weight |
554.1 g/mol |
IUPAC Name |
(2-chlorophenyl)-(2,2,4-trimethyl-6-tritylquinolin-1-yl)methanone |
InChI |
InChI=1S/C38H32ClNO/c1-27-26-37(2,3)40(36(41)32-21-13-14-22-34(32)39)35-24-23-31(25-33(27)35)38(28-15-7-4-8-16-28,29-17-9-5-10-18-29)30-19-11-6-12-20-30/h4-26H,1-3H3 |
InChI Key |
RSTWBOOWXPWUHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-methoxybenzoate](/img/structure/B11182876.png)

![6-methyl-5-pentyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11182896.png)
![1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone](/img/structure/B11182898.png)
![2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B11182901.png)

![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11182903.png)
![3-(2-chlorophenyl)-4-(4-methylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B11182906.png)
![N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11182909.png)
![methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate](/img/structure/B11182923.png)
![7-(3-acetylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11182933.png)
![7-(4-chlorophenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11182948.png)
![3-Phenyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione](/img/structure/B11182950.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11182973.png)
